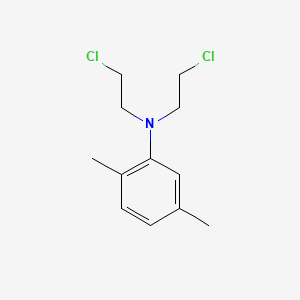
Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups and two methyl groups attached to the benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- typically involves the reaction of 2,5-dimethylbenzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,5-dimethylbenzenamine+2(2-chloroethyl chloride)→Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl-+2HCl
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-
- N,N-bis(2-chloroethyl)methylamine
- N,N-bis(2-chloroethyl)benzenemethanamine
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-2,5-dimethyl- is unique due to the presence of two methyl groups at the 2 and 5 positions of the benzene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
39643-98-6 |
|---|---|
Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C12H17Cl2N/c1-10-3-4-11(2)12(9-10)15(7-5-13)8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
UGSCYBIRSLWJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















